
4-Chloro-5-methyl-2-nitro-N-phenylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-5-methyl-2-nitro-N-phenylaniline is an organic compound with the molecular formula C13H11ClN2O2 and a molecular weight of 262.69 g/mol It is a derivative of aniline, characterized by the presence of chloro, methyl, and nitro substituents on the aromatic ring
Preparation Methods
The synthesis of 4-Chloro-5-methyl-2-nitro-N-phenylaniline typically involves nitration and halogenation reactions. One common method is the nitration of 4-chloro-2-methylaniline, followed by the reaction with phenylamine under controlled conditions . Industrial production methods often involve the use of catalysts and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
4-Chloro-5-methyl-2-nitro-N-phenylaniline undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The chloro group can be substituted by nucleophiles like amines or thiols under appropriate conditions.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and strong oxidizing agents like potassium permanganate. Major products formed from these reactions include amines, substituted anilines, and carboxylic acids.
Scientific Research Applications
4-Chloro-5-methyl-2-nitro-N-phenylaniline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-Chloro-5-methyl-2-nitro-N-phenylaniline involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The chloro and methyl groups influence the compound’s reactivity and binding affinity to various targets .
Comparison with Similar Compounds
4-Chloro-5-methyl-2-nitro-N-phenylaniline can be compared with similar compounds such as:
5-Chloro-2-methyl-4-nitroaniline: Similar structure but different substitution pattern.
2-Chloro-4-methyl-6-nitroaniline: Another isomer with different properties.
4-Chloro-N-methyl-2-nitroaniline: Similar but with a methyl group on the nitrogen.
These compounds share some chemical properties but differ in their reactivity and applications, highlighting the uniqueness of this compound.
Properties
Molecular Formula |
C13H11ClN2O2 |
|---|---|
Molecular Weight |
262.69 g/mol |
IUPAC Name |
4-chloro-5-methyl-2-nitro-N-phenylaniline |
InChI |
InChI=1S/C13H11ClN2O2/c1-9-7-12(13(16(17)18)8-11(9)14)15-10-5-3-2-4-6-10/h2-8,15H,1H3 |
InChI Key |
YNGFUTXVOZXJMP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)[N+](=O)[O-])NC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


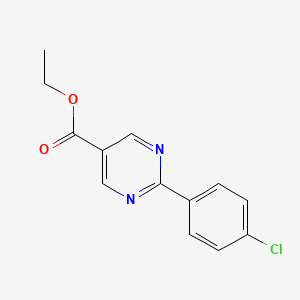
![8-Bromo-2-tert-butyl-imidazo[1,2-a]pyridine](/img/structure/B11859014.png)
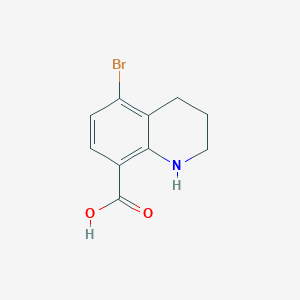
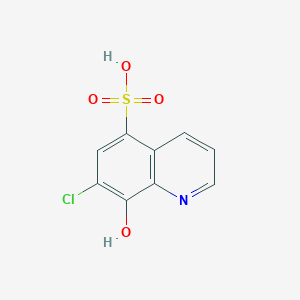
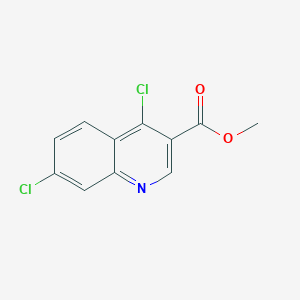
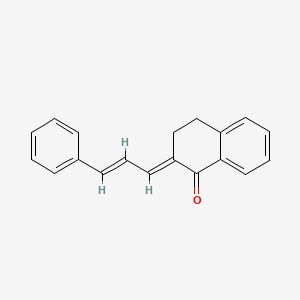

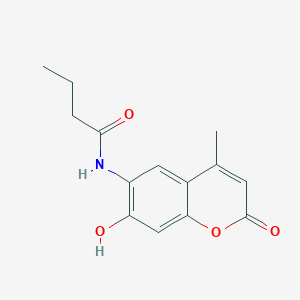

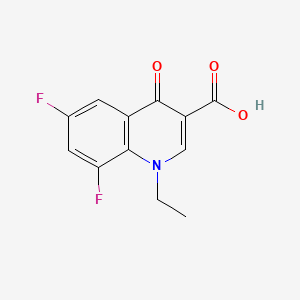
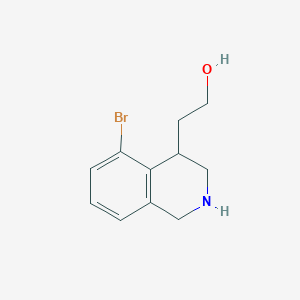
![9-(3-Chlorophenyl)-3-azaspiro[5.5]undec-8-ene](/img/structure/B11859078.png)
![5-(Benzo[d]oxazol-2-yl)quinolin-8-ol](/img/structure/B11859081.png)

